(+/-)-ALPHA-AMINO-3-HYDROXY-5-METHYLISOXAZOLE-4-PROPIONIC ACID HYDROBROMIDE
(+/-)-ALPHA-AMINO-3-HYDROXY-5-METHYLISOXAZOLE-4-PROPIONIC ACID HYDROBROMIDE
Brand Name:
Vulcanchem
CAS No.:
118896-96-1
VCID:
VC0040321
InChI:
InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H
SMILES:
CC1=C(C(=O)NO1)CC(C(=O)O)N.Br
Molecular Formula:
C7H11BrN2O4
Molecular Weight:
267.08 g/mol
(+/-)-ALPHA-AMINO-3-HYDROXY-5-METHYLISOXAZOLE-4-PROPIONIC ACID HYDROBROMIDE
CAS No.: 118896-96-1
Main Products
VCID: VC0040321
Molecular Formula: C7H11BrN2O4
Molecular Weight: 267.08 g/mol
CAS No. | 118896-96-1 |
---|---|
Product Name | (+/-)-ALPHA-AMINO-3-HYDROXY-5-METHYLISOXAZOLE-4-PROPIONIC ACID HYDROBROMIDE |
Molecular Formula | C7H11BrN2O4 |
Molecular Weight | 267.08 g/mol |
IUPAC Name | 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide |
Standard InChI | InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H |
Standard InChIKey | KUAHVIUZGLGASU-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)NO1)CC(C(=O)O)N.Br |
Canonical SMILES | CC1=C(C(=O)NO1)CC(C(=O)O)N.Br |
PubChem Compound | 11957558 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume